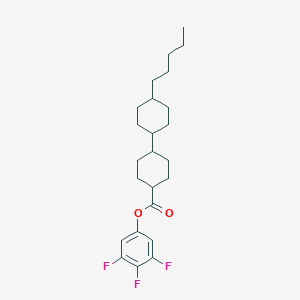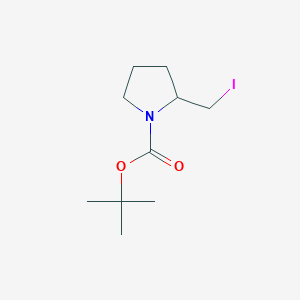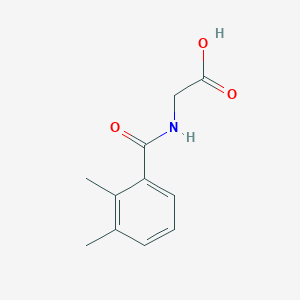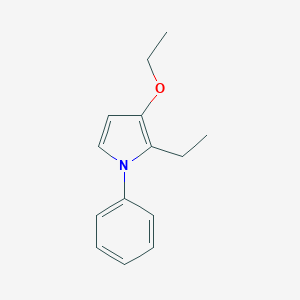
1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole is a heterocyclic organic compound that has gained attention in scientific research due to its potential applications in the fields of pharmacology and medicinal chemistry. This compound belongs to the pyrrole family, which is characterized by a five-membered ring containing four carbon atoms and one nitrogen atom. In
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole is not fully understood. However, studies have suggested that this compound may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to modulate the activity of certain enzymes involved in the inflammatory response.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole exhibits anti-inflammatory and analgesic effects in animal models. It has been shown to reduce inflammation and pain in models of acute and chronic inflammation, such as carrageenan-induced paw edema and adjuvant-induced arthritis. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further development as a drug.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, its low toxicity profile makes it a safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which may hinder further development as a drug.
Zukünftige Richtungen
There are several future directions for research on 1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective compounds with anti-inflammatory and analgesic properties. Another direction is to explore its potential applications in other disease areas, such as cancer and neurodegenerative diseases. Additionally, studies could investigate its pharmacokinetic properties and optimize its drug-like properties for further development as a drug.
Synthesemethoden
The synthesis of 1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole can be achieved through a variety of methods, including the reaction of ethyl acetoacetate with phenylhydrazine followed by alkylating the resulting pyrazoline with ethyl iodide. Another method involves the reaction of 1-phenyl-2-propyn-1-ol with ethyl acetoacetate in the presence of sodium ethoxide. Both methods yield the desired compound with moderate to high yields.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole has been found to have potential applications in the fields of pharmacology and medicinal chemistry. Studies have shown that this compound exhibits anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related diseases.
Eigenschaften
CAS-Nummer |
190193-01-2 |
|---|---|
Produktname |
1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole |
Molekularformel |
C14H17NO |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
3-ethoxy-2-ethyl-1-phenylpyrrole |
InChI |
InChI=1S/C14H17NO/c1-3-13-14(16-4-2)10-11-15(13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
InChI-Schlüssel |
FSVHZDDQGRVBKS-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CN1C2=CC=CC=C2)OCC |
Kanonische SMILES |
CCC1=C(C=CN1C2=CC=CC=C2)OCC |
Synonyme |
1H-Pyrrole,3-ethoxy-2-ethyl-1-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



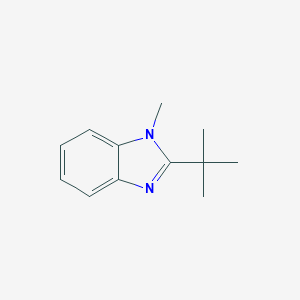
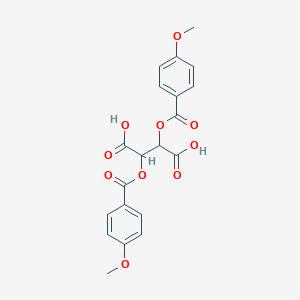

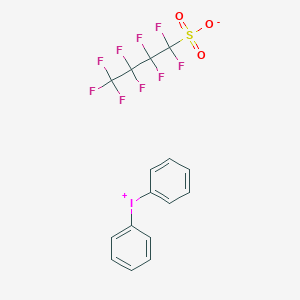
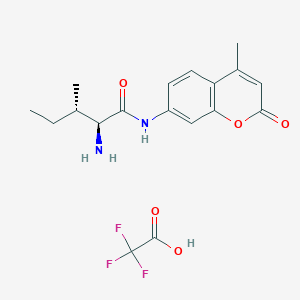

![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)
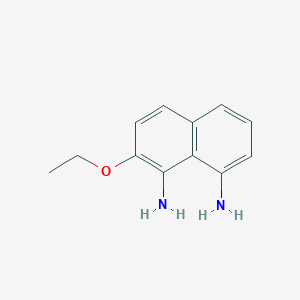
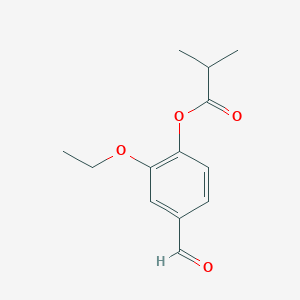
![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)
![Furo[3,2-c]pyridine-4-methanamine](/img/structure/B70708.png)
